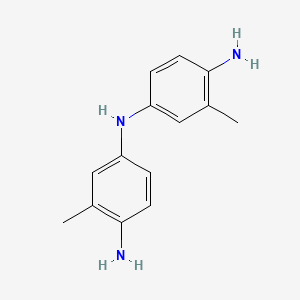![molecular formula C14H14N4O2 B6001018 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6001018.png)
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, also known as PNU-74654, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in several diseases, including cancer and osteoporosis. PNU-74654 has been shown to inhibit the Wnt/β-catenin pathway in vitro and in vivo, making it a potential therapeutic agent for these diseases.
Mechanism of Action
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of downstream signaling events, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and decreases the expression of Wnt/β-catenin target genes. In osteoblasts, this compound promotes bone formation by increasing the expression of bone-specific genes and enhancing mineralization. In animal models, this compound has been shown to inhibit tumor growth and prevent bone loss.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to inhibit tumor growth and promote bone formation, making it a potential therapeutic agent for cancer and osteoporosis. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Another direction is to develop more potent and selective inhibitors of the Wnt/β-catenin pathway based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other signaling pathways.
Synthesis Methods
The synthesis of 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves several steps, including the formation of a pyridine ring, the introduction of an isopropyl group, and the formation of a naphthyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound inhibits the growth of cancer cells, including colon, breast, and lung cancer cells. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of colon and breast cancer. This compound has also been shown to promote bone formation and prevent bone loss in animal models of osteoporosis.
Properties
IUPAC Name |
2-amino-8-propan-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8(2)17-5-3-11-9(13(17)19)7-10-12(16-11)4-6-18(15)14(10)20/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXOXNQJQKMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6000969.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6000990.png)
![N-benzyl-N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6000992.png)
![4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6001003.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![4-[4-(3,4-dimethyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B6001033.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001040.png)

